molecular formula C12H22N2O4S B015808 S-Nitroso-N-heptanoyl-D,L-penicillamine CAS No. 225234-00-4

S-Nitroso-N-heptanoyl-D,L-penicillamine

Cat. No.: B015808
CAS No.: 225234-00-4
M. Wt: 290.38 g/mol
InChI Key: HBOOWOBHDQOPRF-UHFFFAOYSA-N
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Description

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a synthetic S-nitrosothiol compound that serves as a potent and reliable nitric oxide (NO) donor in biochemical and pharmacological research. With a molecular formula of C 12 H 22 N 2 O 4 S and a molecular weight of 290.38 g/mol, this green crystalline solid is characterized by its N-heptanoyl (7-carbon) side chain, a structural feature that significantly enhances its lipophilicity compared to shorter-chain analogues like S-nitroso-N-acetyl-D,L-penicillamine (SNAP). This compound is primarily valued for its ability to elicit prolonged, NO-mediated vasodilatation, particularly in endothelium-denuded vessels. Research demonstrates that the increased lipophilicity imparted by the heptanoyl sidechain facilitates superior retention by vascular tissues, enabling sustained release of nitric oxide that results in vasodilatory effects lasting over one hour. This property makes SNHP a particularly useful tool for targeting NO delivery to areas with endothelial damage, modeling pathological conditions such as atherosclerosis, or investigating vascular responses following surgical interventions like angioplasty. Its mechanism involves thermal decomposition in solution to release NO, a process that can be catalyzed by Cu(I) ions and accelerated by thiols such as cysteine. The NO release from SNHP has been rigorously confirmed by electrochemical detection, and its biological activity is effectively reversed by NO scavengers like hemoglobin, confirming the specificity of its action. In experimental applications, SNHP produces concentration-dependent relaxations of smooth muscle preparations, including the mouse anococcygeus muscle, with a potency range comparable to established nitrovasodilators. It has proven to be a potent relaxant of both vascular and non-vascular smooth muscle, making it an invaluable tool for investigating NO signaling pathways, smooth muscle physiology, and the potential therapeutic applications of NO donors. The compound's stability in solution is intermediate among N-substituted SNAP analogues, with decomposition accelerated by Cu(II) ions and cysteine, and stabilized by the specific Cu(I) chelator neocuproine. For optimal stability, this product should be stored refrigerated at 2-8°C. Applications: • Research on nitric oxide signaling and smooth muscle physiology • Studies of vascular tone regulation in endothelium-compromised models • Investigation of S-nitrosylation as a post-translational modification • Tool for probing NO-mediated pathways in cardiovascular and neurological systems • Model compound for developing NO-releasing biomaterials

Properties

IUPAC Name

2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOOWOBHDQOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407871
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225234-00-4
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spectrophotometric Analysis

Decomposition kinetics of SNHP were evaluated spectrophotometrically by monitoring absorbance at 341 nm in Krebs buffer (pH 7.4) at 24°C. SNHP exhibited a half-life (t₁/₂) of 98.4 ± 12.3 minutes, significantly longer than SNAP (t₁/₂ = 37.2 ± 13.8 minutes) under identical conditions. Copper ions (Cu²⁺, 1 μM) accelerated decomposition (t₁/₂ = 45.1 ± 6.7 minutes), while the Cu(I)-specific chelator neocuproine (10 μM) stabilized SNHP (t₁/₂ = 132.9 ± 15.1 minutes).

Table 1: Decomposition Half-Lives of SNHP Under Varied Conditions

ConditionHalf-Life (minutes)
Krebs buffer (control)98.4 ± 12.3
+ Cu²⁺ (1 μM)45.1 ± 6.7
+ Neocuproine (10 μM)132.9 ± 15.1
+ Cysteine (1 mM)22.3 ± 4.9

Electrochemical Detection of NO Release

NO generation from SNHP (10 μM) was quantified at 37°C using a calibrated NO electrode. Peak NO concentration reached 1.2 ± 0.3 μM within 5 minutes, with sustained release over 60 minutes. Co-incubation with hemoglobin (10 μM) abolished detectable NO, confirming the specificity of the signal.

Optimization of Solubility and Formulation

SNHP’s lipophilicity (logP = 1.2 ± 0.1) necessitates ultrasonication for dissolution in aqueous buffers. Maximum solubility in Krebs buffer at 24°C is 2.5 mM, achieved via 10-minute sonication at 40 kHz. For in vivo applications, SNHP is formulated in polyethylene glycol (PEG-400) to enhance bioavailability, with >90% recovery after lyophilization.

Comparative Efficacy in Vascular Studies

In endothelium-denuded rat femoral arteries, SNHP (10⁻⁶–10⁻³ M) induced vasodilation lasting >4 hours, contrasted with SNAP’s transient effects (<30 minutes). Prolonged activity is attributed to SNHP’s lipophilicity, facilitating tissue retention and slow NO release. Hemoglobin (10 μM) reversed vasodilation by 85%, confirming NO-mediated mechanisms.

Challenges and Limitations

  • Storage stability : SNHP degrades by 15% per month at −20°C, requiring lyophilization for long-term storage.

  • Byproduct formation : Trace N-nitrosamines (<0.1%) are detectable via HPLC-MS, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions

S-Nitroso-N-heptanoyl-D,L-penicillamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Vasodilation and Cardiovascular Benefits

S-Nitroso-N-heptanoyl-D,L-penicillamine exhibits potent vasodilatory effects. Research indicates that SNHP can induce sustained vasodilation in isolated rat femoral arteries, particularly in endothelium-denuded vessels. The compound's longer carbon chain enhances its lipophilicity, facilitating retention within the tissue and leading to prolonged NO release, which is crucial for vascular health .

1.2 Anti-Atherosclerotic Potential

The anti-atherosclerotic properties of SNHP have been investigated due to its ability to modulate endothelial function and reduce oxidative stress. Studies suggest that S-nitrosothiols can inhibit the proliferation of vascular smooth muscle cells and prevent platelet aggregation, both of which are significant factors in atherosclerosis development .

1.3 Neuroprotective Effects

Research has shown that compounds similar to SNHP can protect neuronal cells from oxidative damage. The modulation of nitric oxide levels is linked to neuroprotection, making it a candidate for therapeutic strategies against neurodegenerative diseases .

Analytical Applications

2.1 Quality Control in Pharmaceuticals

This compound is utilized in analytical method development and validation for quality control (QC) applications in pharmaceuticals. Its stability and reactivity make it suitable for assessing the efficacy of drug formulations that rely on NO release .

2.2 Research Tool in Biochemistry

As a biochemical reagent, SNHP serves as a valuable tool in proteomics research. It aids in studying protein modifications through S-nitrosylation, a post-translational modification that affects protein function and signaling pathways .

Case Studies

StudyFindingsImplications
Vasodilatory Effects SNHP demonstrated prolonged vasodilation in isolated rat arteries compared to other S-nitrosothiols like SNAPSuggests potential use in treating vascular diseases
Stability Analysis SNHP showed enhanced stability in solution compared to shorter-chain analoguesIndicates suitability for long-term therapeutic applications
Neuroprotection Compounds similar to SNHP reduced oxidative stress in neuronal cellsPotential application in neurodegenerative disease therapies

Mechanism of Action

The primary mechanism of action of S-Nitroso-N-heptanoyl-D,L-penicillamine involves the release of nitric oxide (NO) upon reduction. NO is a critical signaling molecule that interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is involved in vasodilation, neurotransmission, and other physiological processes .

Comparison with Similar Compounds

Comparison with Analogous S-Nitrosothiols

Structural and Chemical Stability

SNHP belongs to a series of N-acyl-substituted SNAP (S-nitroso-N-acetyl-D,L-penicillamine) analogues, including:

  • SNAP (2C) : Acetyl group (2 carbons).
  • SNPP (3C): Propanoyl group (3 carbons).
  • SNVP (5C) : Valeryl group (5 carbons).
  • SNHP (7C): Heptanoyl group (7 carbons).

Key Findings :

  • Stability in Solution : SNVP (5C) exhibits the highest stability in aqueous solution, with slower decomposition rates compared to SNHP and SNAP . SNHP’s decomposition is accelerated by Cu(II) and cysteine but slowed by the Cu(I) chelator neocuproine .
  • Lipophilicity: Increasing side-chain length correlates with higher partition coefficients (P), enhancing membrane permeability and tissue retention. SNHP’s 7C chain maximizes lipophilicity, facilitating prolonged NO release in endothelial-damaged tissues .
Table 1: Comparative Properties of SNAP Analogues
Compound Side Chain Length Stability (T½) Lipophilicity (P) Key Stability Modulators
SNAP 2C Low Low Cu(II), cysteine ↑; neocuproine ↓
SNPP 3C Moderate Moderate Cu(II) accelerates decomposition
SNVP 5C Highest High Resists Cu(II)-mediated decomposition
SNHP 7C Moderate Highest Neocuproine stabilizes

Pharmacological and Functional Differences

Vasodilatory Effects
  • SNAP : Causes transient, concentration-dependent vasodilation in both endothelium-intact and denuded vessels. Its short half-life limits therapeutic utility due to systemic hypotension .
  • SNHP: Induces sustained vasodilation (up to 41 hours) in endothelium-denuded rat femoral arteries. This prolonged effect is attributed to tissue retention and slow NO release, reversed by the NO scavenger hemoglobin .
  • SNVP : While stable in solution, it shows transient effects in intact vessels but incomplete recovery in denuded vessels at high concentrations .
Table 2: Vasodilatory Profiles in Rat Femoral Arteries
Compound Endothelium-Intact Vessels Endothelium-Denuded Vessels Duration of Action
SNAP Transient Transient Short (<1 hour)
SNVP Transient Sustained at high doses Moderate (~6 hours)
SNHP Transient Sustained (up to 41 hours) Prolonged

Limitations and Challenges

  • Stability-Activity Paradox : While SNVP is the most stable in vitro, its pharmacological effects are less sustained than SNHP, highlighting that tissue retention (lipophilicity) outweighs solution stability in vivo .
  • Therapeutic Risks : All S-nitrosothiols risk hypotension, but SNHP’s targeted action may reduce systemic side effects .

Biological Activity

S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP) is a compound of significant interest due to its biological activities, particularly in the context of nitric oxide (NO) delivery and vasodilation. This article explores the biological activity of SNHP, including its mechanisms, stability, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of S-Nitroso Compounds

S-nitrosothiols, including SNHP, are known for their role as NO donors. They release NO in physiological conditions, which can induce various biological effects such as vasodilation, modulation of intracellular signaling pathways, and influence on pH levels in cells. The stability and efficacy of these compounds can significantly affect their therapeutic potential.

Chemical Stability and Decomposition

The stability of SNHP compared to other S-nitrosothiols has been a focal point in research. Studies have demonstrated that the heptanoyl group enhances the lipophilicity of the compound, which may contribute to its prolonged action in biological systems.

Table 1: Stability Comparison of S-Nitrosothiols

CompoundStability in SolutionDecomposition Rate (in presence of Cu²⁺)
SNAPModerateFast
SNHPHighModerate
SNVPHighSlow
SNPPLowVery Fast

Note: Data derived from spectrophotometric analyses and electrochemical detection methods .

Vasodilation

SNHP has been shown to induce vasodilation through NO release. In isolated rat femoral arteries, SNHP exhibited a concentration-dependent vasodilatory effect. Notably, this effect was sustained in endothelium-denuded vessels, suggesting that the compound's lipophilicity allows for better retention and slower decomposition within tissues.

  • Case Study : In experiments with isolated rat arteries, bolus injections of SNHP resulted in significant vasodilation that persisted for over an hour, particularly when endothelial cells were absent. This effect was largely reversed by the NO scavenger hemoglobin, indicating that the vasodilatory response is primarily mediated by NO release .

Intracellular pH Modulation

Research indicates that NO donors like SNHP can modulate intracellular pH (pH_i). In isolated rat ventricular myocytes, exposure to SNHP led to a decrease in basal pH_i. The maximal inhibitory effect was observed at specific concentrations, demonstrating a reversible change in pH_i upon removal of the compound.

  • Findings : The study reported that exposure to SNHP resulted in a decrease from a baseline pH_i of 7.12 to 6.98 after treatment, highlighting its potential role in cellular pH regulation .

Therapeutic Applications

Given its properties, SNHP may have various therapeutic applications:

  • Cardiovascular Diseases : Due to its vasodilatory effects, SNHP could be beneficial in treating conditions such as hypertension or heart failure.
  • Targeted NO Delivery : The ability to retain within damaged tissues presents opportunities for targeted therapies aimed at areas with endothelial dysfunction.

Q & A

Q. What are the key methodologies for synthesizing and purifying SNHP, and how do its structural modifications influence stability?

SNHP is synthesized by substituting the acetyl group of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) with longer alkyl chains (e.g., heptanoyl). Purification typically involves chromatography and spectroscopic validation (e.g., UV-Vis at 340–400 nm for S-nitrosothiol characterization). Stability is enhanced by increased lipophilicity, which reduces aqueous decomposition rates. Spectrophotometric analysis (e.g., monitoring absorbance decay at 340 nm) under varying pH, temperature, and light conditions is critical for assessing stability .

Q. How can researchers experimentally compare the stability of SNHP with other S-nitrosothiol analogues?

Stability comparisons require:

  • Spectrophotometric decomposition assays : Measure half-life (T½) in buffer (e.g., PBS, pH 7.4) under physiological temperature (37°C). SNHP exhibits a T½ of ~41 hours in endothelium-denuded tissues, outperforming shorter-chain analogues like SNAP (T½ <10 hours) .
  • Metal ion effects : Add Cu(II) or cysteine to accelerate decomposition; use neocuproine (a Cu(I) chelator) to stabilize SNHP .
  • Electrochemical detection : Confirm NO release using amperometric sensors (e.g., at 378 mV) .

Q. What in vitro and in vivo models are suitable for studying SNHP’s vascular effects?

  • In vitro : Isolated rat femoral arteries precontracted with phenylephrine (PE). SNHP (10⁻⁶–10⁻³ M) induces sustained vasodilation in endothelium-denuded vessels, measured via pressure transducers .
  • In vivo : Rat models of endothelial damage (e.g., balloon angioplasty) to evaluate prolonged NO delivery. SNHP’s lipophilicity enhances tissue retention, enabling sustained vasodilation (>24 hours) .

Q. How is NO release from SNHP quantified in biological systems?

  • Chemiluminescence : Detect NO gas via reaction with ozone.
  • Amperometric sensors : Measure real-time NO flux (e.g., in vascular tissues).
  • Fluorescent probes : Use diaminofluoresceins (DAF-2) to visualize intracellular NO .
  • Hemoglobin scavenging : Confirm NO-specific effects by reversing vasodilation with hemoglobin .

Q. What distinguishes SNHP from other S-nitrosothiols like SNAP or GSNO in experimental applications?

SNHP’s heptanoyl sidechain increases lipophilicity (partition coefficient, logP >2), enhancing membrane permeability and tissue retention. Unlike S-nitroso-glutathione (GSNO), SNHP is less prone to thiol-mediated decomposition, making it suitable for prolonged NO delivery in endothelial injury models .

Advanced Research Questions

Q. How do transnitrosation kinetics between SNHP and cellular thiols influence NO bioavailability?

Transnitrosation (e.g., with glutathione or captopril) involves two stages:

  • Fast reversible reaction : pH-dependent transfer of NO group to thiolate anions. Rate constants (k_f) are derived via stopped-flow spectrophotometry (785 M⁻¹s⁻¹ at 37°C) .
  • Slow decomposition : Followed by HPLC or mass spectrometry to quantify intermediates (e.g., disulfides, nitrite) . SNHP’s stability reduces transnitrosation rates compared to SNAP, prolonging NO release .

Q. What strategies optimize SNHP integration into NO-releasing polymers for medical devices?

  • Covalent linkage : Attach SNHP to polydimethylsiloxane (PDMS) via cross-linkers.
  • Photolytic control : Use 470 nm LED light to trigger NO release (flux: ~3.5×10⁻¹⁰ mol cm⁻² min⁻¹).
  • Long-term stability : SNHP-PDMS films stored in darkness release NO for >297 days .

Q. How does SNHP’s lipophilicity impact its pharmacokinetics in endothelial injury models?

In endothelium-denuded rat arteries, SNHP’s logP >2 facilitates partitioning into lipid membranes, creating a depot for slow NO release. This is confirmed via:

  • Tissue homogenate analysis : Measure residual SNHP by LC-MS.
  • Vasodilation persistence : Effects last >24 hours vs. <1 hour for SNAP .

Q. What experimental designs assess SNHP’s role in apoptosis pathways involving tetrahydrobiopterin (BH4)?

  • Cell lines : Treat HL-60 or INS-1 cells with SNHP (10⁻⁶–10⁻³ M) ± BH4.
  • Apoptosis markers : Quantify histone-DNA complexes via ELISA or caspase-3 activation.
  • Pathway inhibition : Use KT5823 (PKG inhibitor) to block NO/cGMP-mediated apoptosis .

Q. How do metal ions and chelators modulate SNHP decomposition in biological matrices?

  • Accelerators : Cu(II) and cysteine reduce T½ by >50% via radical-mediated decomposition.
  • Inhibitors : Neocuproine (10 µM) extends SNHP’s T½ by chelating Cu(I).
  • Methodology : Track decomposition via UV-Vis kinetics in Cu(II)-spiked buffers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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